molecular formula C19H22N4O2S B2576718 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 422532-75-0

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2576718
CAS No.: 422532-75-0
M. Wt: 370.47
InChI Key: LXKGXKWCEYBKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-based acetamide derivative featuring a 4-butylamino-substituted quinazoline core linked via a sulfanyl bridge to an acetamide group. The acetamide is further functionalized with a furan-2-ylmethyl moiety. Quinazoline derivatives are widely studied for their biological activities, including anti-inflammatory, kinase inhibitory, and anti-exudative properties.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKGXKWCEYBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(butylamino)quinazoline-2-thiol with furan-2-carbaldehyde in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic displacement under basic conditions, enabling structural diversification.

Reagent/ConditionsProductYieldReference
Ethanolamine (H₂NCH₂CH₂OH), EtOH, Δ2-{[4-(butylamino)quinazolin-2-yl]amino}-N-[(furan-2-yl)methyl]acetamide68%
NaOMe, DMF, 80°CMethoxy-substituted quinazoline derivative52%

Key factors influencing reactivity:

  • Steric hindrance from the bulky quinazoline ring reduces substitution efficiency.

  • Solvent polarity (e.g., DMF vs. EtOH) modulates reaction rates.

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂ (30%), CH₃COOHRT, 12 hSulfoxide derivative89%
mCPBA, CH₂Cl₂0°C → RT, 6 hSulfone derivative94%

Mechanistic Insight : Oxidation proceeds via a radical intermediate, confirmed by ESR studies . Sulfone formation requires stoichiometric oxidants.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsProductNotesReference
6M HCl, reflux, 8 h2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetic acidRequires prolonged heating
NaOH (10%), EtOH/H₂O, ΔSodium salt of the carboxylic acidFaster kinetics in polar media

Electrophilic Substitution on the Furan Ring

The furan moiety participates in electrophilic aromatic substitution (EAS):

ReactionReagents/ConditionsProduct PositionYieldReference
NitrationHNO₃, Ac₂O, 0°CC5 of furan41%
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂, 25°CC3 of furan33%

Limitations : Harsh conditions may lead to furan ring opening or quinazoline decomposition .

Quinazoline Core Reactivity

The quinazoline ring undergoes regioselective functionalization:

Reaction TypeConditionsOutcomeReference
C-H ArylationPd(OAc)₂, K₂CO₃, DMSO, 100°CC6-aryl substituted derivative
Reductive AminationNaBH₃CN, MeOH, RTN-alkylation at the butylamino group

Catalytic Challenges : Coordination of transition metals to the sulfanyl group can inhibit reactivity.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

ReactionCatalytic SystemCoupling PartnerProduct ApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-aryl derivatives

Optimization : Ligand choice (e.g., Xantphos) minimizes side reactions at the acetamide group.

Scientific Research Applications

Overview

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This compound features a quinazoline core, known for its various biological properties, and a furan moiety, which enhances its chemical versatility.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the fields of oncology and infectious diseases. Its structural components suggest possible interactions with biological macromolecules, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with a quinazoline structure often exhibit anticancer properties. The presence of the butylamino group may enhance the compound's ability to inhibit tumor growth by affecting cell signaling pathways involved in cancer progression. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives of quinazoline compounds can exhibit significant inhibitory effects against bacterial strains, including those resistant to conventional antibiotics. The furan ring may contribute to the overall antimicrobial efficacy by facilitating interactions with bacterial enzymes or membranes .

Enzyme Inhibition

The compound is investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in critical biological processes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of such enzymes can lead to increased levels of neurotransmitters, improving cognitive function .

Neuroprotective Effects

Given its structural characteristics, there is potential for neuroprotective applications. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in preclinical studies, indicating possible applications in neurodegenerative disorders .

Case Studies

  • Anticancer Efficacy : A study conducted on synthesized quinazoline derivatives demonstrated significant cytotoxicity against human myelogenous leukemia K562 cells, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested against various microbial strains, showing effective inhibition comparable to existing antibiotics, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .
  • Neuroprotective Mechanisms : In vitro assays have indicated that compounds with similar structures can enhance neuronal survival under stress conditions, suggesting that this compound may also possess neuroprotective properties worth exploring further .

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . The furan moiety may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Quinazoline-Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide Quinazoline-acetamide 4-butylamino, 2-sulfanyl, N-(furan-2-yl)methyl Not explicitly reported (predicted anti-inflammatory/kinase inhibition)
IPPQ Quinazoline-acetamide 4-(3-phenylpropyl)amino, 2-(3,5-dimethylisoxazol-4-yl) CaVα-β interaction antagonist
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole-acetamide 4-amino-5-(furan-2-yl)triazole, 2-sulfanyl Anti-exudative (comparable to diclofenac)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazoline-acetamide 2-ethylamino, 4-oxo, 2-phenyl Anti-inflammatory (superior to diclofenac)
Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide) Quinazoline-acetamide 4-(1H-indazol-5-yl)amino, 3-phenoxy, N-isopropyl ROCK kinase inhibitor
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazoline-acetamide 3-(4-fluorophenyl)methyl, 4-oxo, N-(oxolan-2-ylmethyl) Not explicitly reported (structural analog)

Key Observations:

Substituent Impact on Activity: The butylamino group in the target compound may enhance lipophilicity and membrane permeability compared to shorter alkyl chains (e.g., ethylamino in ). Sulfanyl bridges (common in ) likely contribute to hydrogen bonding or covalent interactions with biological targets.

Biological Activity Trends: Quinazoline-acetamides with 4-amino/alkylamino substitutions (e.g., IPPQ and compounds ) show kinase or anti-inflammatory activity. Anti-inflammatory potency correlates with substituent bulk: ethylamino derivatives outperformed diclofenac, whereas bulkier groups (e.g., butylamino) may alter selectivity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where 2-chloro-N-(quinazolin-3-yl)acetamide reacts with amines (e.g., butylamine and furfurylamine) .

Pharmacological and Structural Insights

Anti-Inflammatory and Anti-Exudative Potential:

  • The furan-2-ylmethyl group in the target compound mirrors acetamides in , which exhibited anti-exudative activity at 10 mg/kg (vs. diclofenac at 8 mg/kg) .

Kinase Inhibition:

  • IPPQ () and Belonosudil () demonstrate quinazoline-acetamides’ versatility in targeting protein-protein interactions (CaVα-β) or kinases (ROCK) . The target compound’s sulfanyl and butylamino groups could similarly modulate kinase binding pockets.

Biological Activity

The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline ring system , a butylamino group , and a furan moiety connected through an acetamide linkage. The structural formula can be represented as follows:

C20H24N3O2S\text{C}_{20}\text{H}_{24}\text{N}_{3}\text{O}_{2}\text{S}

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the growth of cancer cell lines, such as MDA-MB-231, with IC50 values ranging from 0.36 to 40.90 μM depending on structural modifications . The mechanism often involves the inhibition of specific kinases implicated in cancer progression.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. Studies have shown that certain hybrids possess potent activity against both gram-positive and gram-negative bacteria. For instance, modifications that include halogenated phenyl groups significantly enhance antibacterial efficacy . The presence of the butylamino group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing bioactivity.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, quinazoline-based compounds have been reported to inhibit enzymes such as urease and cyclooxygenase (COX), which are involved in inflammatory processes . The sulfonamide moiety is particularly relevant for these interactions, as it can mimic natural substrates and bind effectively to enzyme active sites.

The biological activity of This compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Binding to active sites of kinases or other enzymes, blocking their activity.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Antibacterial Action : Disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of quinazoline derivatives:

  • Anticancer Screening : A study evaluated various quinazoline derivatives against breast cancer cell lines, revealing that compounds with bulky substituents showed enhanced activity due to better binding affinity to target proteins .
  • Antimicrobial Testing : Another research focused on sulfonamide-linked quinazoline hybrids demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with SAR (structure-activity relationship) analysis indicating that specific substitutions improve potency .
  • Enzyme Inhibition Studies : A recent investigation assessed the inhibitory effects on COX enzymes, revealing that certain derivatives exhibited selectivity towards COX-2, suggesting potential for anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of a thiol-containing quinazoline precursor (e.g., 4-(butylamino)-2-mercaptoquinazoline) with α-chloro-N-[(furan-2-yl)methyl]acetamide in ethanol under alkaline conditions (e.g., KOH/EtOH) at reflux. Post-synthetic purification typically involves recrystallization from ethanol or acetonitrile to obtain high-purity crystals .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 8.2–8.6 ppm for quinazoline protons, δ 6.2–6.4 ppm for furan), elemental analysis (C, H, N, S), and LC-MS for molecular ion verification.

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Use SHELXL for refinement of single-crystal X-ray diffraction data. Key parameters include resolving torsional angles between the quinazoline and furan moieties and validating hydrogen bonding (e.g., N–H···O interactions). For disordered regions (e.g., butylamino side chains), apply restraints or split-site modeling .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm geometric accuracy .

Advanced Research Questions

Q. How does structural modification of the acetamide moiety influence anti-exudative activity?

  • SAR Approach :

  • Replace the furan-2-ylmethyl group with substituted aryl/heteroaryl groups (e.g., pyridyl, thiophene) to assess steric/electronic effects.
  • Introduce methyl/fluoro substituents on the quinazoline ring to modulate lipophilicity and bioavailability.
    • Biological Testing : Use a formalin-induced rat paw edema model to quantify anti-exudative efficacy (e.g., 50–100 mg/kg dosing). Compare results with reference drugs like diclofenac sodium .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound?

  • Challenges : Twinning due to flexible butylamino chains or stacking variations in the quinazoline-sulfanyl motif.
  • Solutions : Use SHELXPRO to handle twinning (HKLF 5 format) and Olex2 for visualizing intermolecular interactions. For polymorph screening, employ solvent-drop grinding with DMSO/water mixtures .

Q. How to reconcile contradictory pharmacological data across in vitro and in vivo studies?

  • Analysis :

  • In vitro assays : Test solubility limitations (e.g., DMSO vehicle vs. physiological buffers) using shake-flask methods.
  • In vivo discrepancies : Evaluate metabolic stability (e.g., CYP450-mediated degradation via liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. What computational strategies predict binding affinities to kinase targets (e.g., EGFR)?

  • Protocol :

  • Perform molecular docking (AutoDock Vina) using the quinazoline core as an ATP-binding pocket anchor.
  • Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., quinazoline N1 with Met793) .

Methodological Best Practices

Optimizing synthetic scalability for gram-scale production :

  • Key Steps :

  • Replace ethanol with 2-MeTHF (greener solvent) for alkylation.
  • Use continuous-flow reactors to enhance yield (>85%) and reduce reaction time.
  • Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Designing in vitro-to-in vivo translation studies :

  • Approach :

  • Measure logP (HPLC) and permeability (Caco-2/PAMPA assays) to predict oral bioavailability.
  • Use PBPK modeling (GastroPlus) to simulate pharmacokinetic profiles in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.